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Compound of Interest

Compound Name: Drotaveraldine

Cat. No.: B587403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and

bioavailability of Drotaverine, a phosphodiesterase-4 inhibitor used as an antispasmodic agent.

The following sections detail the absorption, distribution, metabolism, and excretion (ADME)

profile of Drotaverine, supported by quantitative data from human and animal studies, detailed

experimental methodologies, and visual representations of key processes.

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Drotaverine have been characterized following both oral

and intravenous administration. The data presented below is primarily derived from studies

involving single-dose administration to healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Drotaverine in
Humans (Single 80 mg Dose)
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Parameter
Oral Administration
(Mean ± SD)

Intravenous
Administration
(Mean ± SD)

Reference(s)

Cmax (ng/mL) 292 ± 88 N/A [1][2][3][4]

Tmax (hours) 1.9 ± 0.54 N/A [1][2][3][4]

AUC (ng*h/mL) 3251 ± 950 N/A [1][2][3][4]

Half-life (t½) (hours) 9.11 ± 1.29 9.33 ± 1.02 [1][2][4]

Volume of Distribution

(Vd) (L)
193 ± 48 195 ± 48 [1][2][3]

Renal Clearance

(mL/min)
0.59 ± 0.18 0.73 ± 0.29 [1][2][4]

Absolute

Bioavailability (%)

58.2 ± 18.2 (Range:

24.5 - 91)
N/A [1][2][3][5]

N/A: Not Applicable

Table 2: Bioavailability Study of Drotaverine from
Different Formulations (Healthy Volunteers)

Parameter
Test Preparation
(20 mg Capsule)
(Mean ± SD)

Reference
Preparation
(Tablet) (Mean ±
SD)

Reference(s)

Cmax (ng/mL) 121.89 ± 37.03 121.85 ± 37.97 [6][7]

Tmax (hours) 1.29 ± 0.42 1.14 ± 0.34 [6][7]

AUC(0-∞) (ng·h/L) 1593.92 ± 949.70 1705.48 ± 737.78 [6][7]

Experimental Protocols
The following sections outline the methodologies employed in key studies to determine the

pharmacokinetic and bioavailability parameters of Drotaverine.
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Human Pharmacokinetic and Bioavailability Studies
Study Design: A common study design is a randomized, two-way, crossover study.[2][5][8] In a

typical study, a cohort of healthy volunteers (e.g., 10-23 individuals) are administered a single

oral dose (e.g., 80 mg) of Drotaverine hydrochloride and, after a washout period of at least two

weeks, a single intravenous dose of the same amount.[2][5][6][8] For bioavailability comparison

between formulations, different oral preparations (e.g., capsule vs. tablet) are administered in a

crossover fashion.[6][7]

Blood Sampling: Blood samples are collected at predetermined time points following drug

administration. A typical schedule includes pre-dose (0 hours) and multiple post-dose

collections, for instance, at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 30 hours.[2] Plasma is

separated from the blood samples for subsequent analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC): Drotaverine

concentrations in plasma and urine are typically determined using a validated HPLC method

with UV detection.[2][5][6][8]

Sample Preparation: Plasma samples are alkalinized and extracted with an organic solvent

like chloroform. The basic components, including Drotaverine, are then back-extracted into

an acidic aqueous solution (e.g., 0.1 M HCl).[9]

Chromatographic Conditions:

Column: A C18 or a microporous silica column is commonly used.[1][9]

Mobile Phase: A mixture of solvents such as n-heptane, dichloromethane, and

diethylamine (e.g., in a 50:25:2 ratio) or a combination of a phosphate buffer and methanol

has been reported.[1][9]

Detector: A variable-wavelength UV detector is used, with the detection wavelength set at

a point of sufficient absorbance for Drotaverine, such as 254 nm or 302 nm.[1][9]

Internal Standard: An internal standard, such as imipramine HCl or papaverine, is often

used to ensure the accuracy and precision of the analysis.[2][6][9]
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Validation: The HPLC method is validated for linearity, precision, accuracy, and specificity to

ensure reliable quantification of Drotaverine in biological samples.[6][10] The limit of

detection for such methods has been reported to be as low as 6 ng/mL.[6][7]

Animal Metabolism Studies (Rat Model)
Study Design: To investigate the metabolism and excretion of Drotaverine, studies have been

conducted on rats.[7][11] In these studies, 14C-labeled Drotaverine is administered either orally

or intravenously.

Sample Collection: Bile is collected via cannulation of the common bile duct. Urine and feces

are also collected over a defined period (e.g., 96 hours) to determine the routes and extent of

excretion.[11]

Analytical Method: The collected bile, urine, and feces are analyzed for radioactivity to quantify

the excretion of the drug and its metabolites.[11] Metabolites in the bile are often identified

using techniques like thin-layer chromatography (TLC).[7]
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Caption: Drotaverine's mechanism of action leading to smooth muscle relaxation.
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Caption: A typical workflow for a human pharmacokinetic study of Drotaverine.

Discussion of Pharmacokinetic Profile
Absorption: Drotaverine is absorbed after oral administration, with peak plasma concentrations

generally reached within 1 to 3 hours.[8][12] However, the oral bioavailability is highly variable,

ranging from 24.5% to 91%, with a mean of approximately 58.2%.[1][2][3][5] This variability

may be attributed to extensive first-pass metabolism.[8]

Distribution: Drotaverine is widely distributed in the body, with a volume of distribution of

approximately 193 to 195 liters.[1][2][8] It is highly bound to plasma proteins, with a binding

percentage of 80% to 95%.[8][12] Animal studies using radiolabeled Drotaverine have shown

rapid penetration into various organs, with higher initial concentrations in the intestinal wall.[11]

Metabolism: Drotaverine undergoes extensive hepatic metabolism, which is the primary route

of its elimination.[1][2][3][13] The main metabolic pathway is O-deethylation, leading to the

formation of mono- and di-phenolic compounds, which are subsequently conjugated with

glucuronic acid.[8] In rats, the major identified metabolites are 4'-desethyl-drotaverine, 6-

desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine, with the latter being the

most predominant metabolite eliminated in the bile.[1][2][3][13]

Excretion: The metabolites of Drotaverine are excreted in both urine and feces.[8][12]

Approximately 20% of the administered dose is eliminated in the urine, while about 67% is

found in the feces, suggesting significant biliary excretion.[1][2][3][11] The elimination half-life of

Drotaverine is approximately 7 to 12 hours.[8][12] Renal clearance accounts for a very small

fraction of the total plasma clearance, confirming that non-renal routes are the primary mode of

elimination.[5][9] Animal studies have shown that a significant portion of the administered dose

is excreted in the bile as glucuronide conjugates.[11]

Conclusion
Drotaverine exhibits a pharmacokinetic profile characterized by variable oral absorption,

extensive distribution, and primary elimination through hepatic metabolism. The significant

inter-individual variation in bioavailability following oral administration is a critical consideration

for its clinical use and for the development of new formulations. The detailed understanding of
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its ADME properties, as outlined in this guide, is essential for researchers and professionals

involved in the further development and optimization of Drotaverine-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A new method for high-performance liquid chromatographic determination of drotaverine in
plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Bioavailability study of drotaverine from capsule and tablet preparations in healthy
volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Bioavailability Study of Drotaverine from Capsule and Tablet Preparations in Healthy
Volunteers | Semantic Scholar [semanticscholar.org]

4. sphinxsai.com [sphinxsai.com]

5. The intestinal absorption and excretion of 14C drotaverin in rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Qualitative and quantitative determination of drotaverine metabolites in rat bile - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. "A New RP-HPLC Method for the Simultaneous Determination of Drotaverine
Hydrochloride and Paracetamol in a Tablet Dosage Form" | International Journal of
Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

12. Efficacy and safety of fixed-dose combination of drotaverine hydrochloride (80 mg) and
paracetamol (500 mg) in amelioration of abdominal pain in acute infectious gastroenteritis: A
randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

13. go.drugbank.com [go.drugbank.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b587403?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6502505/
https://pubmed.ncbi.nlm.nih.gov/6502505/
https://pubmed.ncbi.nlm.nih.gov/15212193/
https://pubmed.ncbi.nlm.nih.gov/15212193/
https://www.semanticscholar.org/paper/Bioavailability-Study-of-Drotaverine-from-Capsule-Dyderski-Grze%C5%9Bkowiak/1c2b0574e0abc282b87b240a40072d6be1d24d83
https://www.semanticscholar.org/paper/Bioavailability-Study-of-Drotaverine-from-Capsule-Dyderski-Grze%C5%9Bkowiak/1c2b0574e0abc282b87b240a40072d6be1d24d83
https://sphinxsai.com/2014/CTVOL6/CT=42(1211-1219)AJ14.pdf
https://pubmed.ncbi.nlm.nih.gov/535601/
https://pubmed.ncbi.nlm.nih.gov/535601/
https://www.researchgate.net/publication/289115942_Treatment_of_irritable_bowel_syndrome_with_drotaverine_hydrochloride_A_multicentre_clinical_trial
https://pubmed.ncbi.nlm.nih.gov/7398679/
https://pubmed.ncbi.nlm.nih.gov/7398679/
https://pubmed.ncbi.nlm.nih.gov/8980918/
https://pubmed.ncbi.nlm.nih.gov/8980918/
https://www.researchgate.net/publication/15079371_High-performance_liquid_chromatographic_method_for_the_determination_of_drotaverine_in_human_plasma_and_urine
https://www.researchgate.net/publication/14227023_Pharmacokinetics_and_bioavailability_of_drotaverine_in_humans
https://www.ijpsnonline.com/index.php/ijpsn/article/view/455
https://www.ijpsnonline.com/index.php/ijpsn/article/view/455
https://www.ijpsnonline.com/index.php/ijpsn/article/view/455
https://pubmed.ncbi.nlm.nih.gov/29968385/
https://pubmed.ncbi.nlm.nih.gov/29968385/
https://pubmed.ncbi.nlm.nih.gov/29968385/
https://go.drugbank.com/drugs/DB06751
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of
Drotaverine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b587403#pharmacokinetics-and-bioavailability-of-
drotaveraldine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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